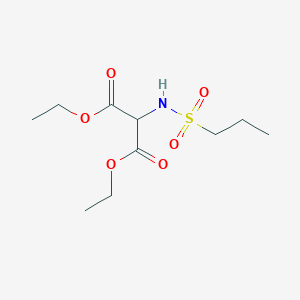![molecular formula C8H6BrN3 B1438998 7-Bromo-6-methylpyrido[2,3-b]pyrazine CAS No. 857203-29-3](/img/structure/B1438998.png)
7-Bromo-6-methylpyrido[2,3-b]pyrazine
Overview
Description
7-Bromo-6-methylpyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 857203-29-3 . It has a molecular weight of 224.06 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, which includes this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . In one method, Pd-catalyzed C-N Buchwald-Hartwig cross-coupling was used to synthesize several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3 . This indicates the presence of a bromine atom, a methyl group, and a pyrido[2,3-b]pyrazine core in the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 224.06 .Scientific Research Applications
Synthesis and Biological Properties
7-Bromo-6-methylpyrido[2,3-b]pyrazine is utilized in the synthesis of various chemical compounds. For instance, it undergoes halogenation and palladium-catalyzed couplings, leading to compounds like pyrazino[2,3-a]carbazole and pyrazino[2′,3′:5,6] pyrido[4,3-b]indole. These compounds are then evaluated for their biological properties, such as antiproliferative activity and kinase inhibition (Lassagne et al., 2018).
Crystal Structure Analysis
The crystal structures of derivatives of this compound, such as 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, have been analyzed to understand their molecular geometry. This analysis provides insights into the dihedral angles and structural arrangement, crucial for understanding the compound's properties and potential applications (Popek & Crundwell, 2019).
Optoelectronic Applications
This compound derivatives are being explored for their optoelectronic applications. These derivatives, when synthesized and modified, exhibit properties that may be beneficial for use in organic optoelectronic materials. Their optical and thermal properties are particularly of interest for applications in this field (Meti et al., 2017).
Photocatalytic Activity
Some compounds derived from this compound show promising photocatalytic activities. For instance, their ability to degrade dyes like methylene blue under UV and sunlight irradiation indicates potential applications in environmental cleanup and wastewater treatment processes (Marcinkowski et al., 2014).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activity. These compounds show selective antiproliferative effects against various human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Rodrigues et al., 2021).
Safety and Hazards
Future Directions
Pyridopyrimidine derivatives, including 7-Bromo-6-methylpyrido[2,3-b]pyrazine, have shown potential in various therapeutic applications . They have been studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, further exploration of these compounds, including their synthesis, biological activities, and mechanisms of action, could be beneficial for medicinal chemistry research .
Properties
IUPAC Name |
7-bromo-6-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYIJVDABCQHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652840 | |
| Record name | 7-Bromo-6-methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857203-29-3 | |
| Record name | 7-Bromo-6-methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)

![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)






![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)



